molecular formula C22H21ClFN3O4 B11188764 N-(3-chloro-4-methoxyphenyl)-2-[2-(4-fluorophenyl)-5-(2-hydroxyethyl)-4-methyl-6-oxopyrimidin-1(6H)-yl]acetamide

N-(3-chloro-4-methoxyphenyl)-2-[2-(4-fluorophenyl)-5-(2-hydroxyethyl)-4-methyl-6-oxopyrimidin-1(6H)-yl]acetamide

Cat. No.: B11188764
M. Wt: 445.9 g/mol
InChI Key: VRCCJGLLPWIPFF-UHFFFAOYSA-N
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Description

    Reagents: Ethylene oxide.

    Conditions: The reaction is performed under basic conditions.

    Product: 2-(4-fluorophenyl)-5-(2-hydroxyethyl)-4-methyl-6-oxopyrimidine.

  • Step 3: Formation of the Final Compound

      Reagents: 3-chloro-4-methoxyaniline and acetic anhydride.

      Conditions: The reaction is carried out under acidic conditions.

      Product: N-(3-chloro-4-methoxyphenyl)-2-[2-(4-fluorophenyl)-5-(2-hydroxyethyl)-4-methyl-6-oxopyrimidin-1(6H)-yl]acetamide.

  • Industrial Production Methods

    Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

    Preparation Methods

    Synthetic Routes and Reaction Conditions

    The synthesis of N-(3-chloro-4-methoxyphenyl)-2-[2-(4-fluorophenyl)-5-(2-hydroxyethyl)-4-methyl-6-oxopyrimidin-1(6H)-yl]acetamide typically involves multi-step organic reactions

    • Step 1: Synthesis of the Pyrimidine Core

        Reagents: 4-fluoroaniline, ethyl acetoacetate, and formaldehyde.

        Conditions: The reaction is carried out in the presence of a base such as sodium ethoxide, under reflux conditions.

        Product: 2-(4-fluorophenyl)-4-methyl-6-oxopyrimidine.

    Chemical Reactions Analysis

    Types of Reactions

      Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyethyl group, leading to the formation of a carboxylic acid derivative.

      Reduction: Reduction reactions can occur at the nitro group (if present), converting it to an amine.

      Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

    Common Reagents and Conditions

      Oxidation: Potassium permanganate (KMnO₄) in acidic or basic medium.

      Reduction: Hydrogen gas (H₂) in the presence of a palladium catalyst.

      Substitution: Nitric acid (HNO₃) for nitration, bromine (Br₂) for bromination.

    Major Products

      Oxidation: Carboxylic acid derivatives.

      Reduction: Amines.

      Substitution: Nitro or halogenated derivatives.

    Scientific Research Applications

    N-(3-chloro-4-methoxyphenyl)-2-[2-(4-fluorophenyl)-5-(2-hydroxyethyl)-4-methyl-6-oxopyrimidin-1(6H)-yl]acetamide has several applications in scientific research:

      Medicinal Chemistry: It is studied for its potential as a pharmaceutical agent, particularly in the treatment of cancer and inflammatory diseases.

      Biology: The compound is used in biochemical assays to study enzyme interactions and receptor binding.

      Materials Science: It is explored for its potential use in the development of advanced materials, such as organic semiconductors.

      Industry: The compound is investigated for its potential use in the synthesis of other complex organic molecules.

    Mechanism of Action

    The mechanism of action of N-(3-chloro-4-methoxyphenyl)-2-[2-(4-fluorophenyl)-5-(2-hydroxyethyl)-4-methyl-6-oxopyrimidin-1(6H)-yl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or block receptor binding, leading to its observed biological effects. The exact pathways and molecular targets are still under investigation.

    Comparison with Similar Compounds

    Similar Compounds

      N-(3-chloro-4-methoxyphenyl)-2-[2-(4-fluorophenyl)-4-methyl-6-oxopyrimidin-1(6H)-yl]acetamide: Lacks the hydroxyethyl group.

      N-(3-chloro-4-methoxyphenyl)-2-[2-(4-fluorophenyl)-5-(2-hydroxyethyl)-4-methyl-6-oxopyrimidin-1(6H)-yl]propionamide: Has a propionamide group instead of an acetamide group.

    Uniqueness

    N-(3-chloro-4-methoxyphenyl)-2-[2-(4-fluorophenyl)-5-(2-hydroxyethyl)-4-methyl-6-oxopyrimidin-1(6H)-yl]acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the hydroxyethyl group, in particular, may enhance its solubility and reactivity compared to similar compounds.

    Properties

    Molecular Formula

    C22H21ClFN3O4

    Molecular Weight

    445.9 g/mol

    IUPAC Name

    N-(3-chloro-4-methoxyphenyl)-2-[2-(4-fluorophenyl)-5-(2-hydroxyethyl)-4-methyl-6-oxopyrimidin-1-yl]acetamide

    InChI

    InChI=1S/C22H21ClFN3O4/c1-13-17(9-10-28)22(30)27(21(25-13)14-3-5-15(24)6-4-14)12-20(29)26-16-7-8-19(31-2)18(23)11-16/h3-8,11,28H,9-10,12H2,1-2H3,(H,26,29)

    InChI Key

    VRCCJGLLPWIPFF-UHFFFAOYSA-N

    Canonical SMILES

    CC1=C(C(=O)N(C(=N1)C2=CC=C(C=C2)F)CC(=O)NC3=CC(=C(C=C3)OC)Cl)CCO

    Origin of Product

    United States

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